molecular formula C12H18N2O4S B2396762 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid CAS No. 438252-51-8

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid

Cat. No. B2396762
CAS RN: 438252-51-8
M. Wt: 286.35
InChI Key: FKADKJXCKBGVJE-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, commonly known as Boc-L-Val-Tz-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a member of the Boc-amino acid family, which is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus. Boc-L-Val-Tz-OH has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Condensation and Formation Studies : The compound forms specific condensates under alkali conditions and can be synthesized using an optimized orthogonal experiment. The yield of the product can reach up to 86.8% under certain conditions such as a reaction temperature of 5°C and a reaction time of 5 hours (Wang Yu-huan, 2009).
  • Structure Analysis : The molecular structure of derivatives related to this compound has been determined, revealing interesting hydrogen-bonded formations and interactions with other molecules, indicating a potential for complex formation and molecular interactions (D. Lynch & I. Mcclenaghan, 2004).

Biological Applications and Studies

  • Inhibitor Design and Biological Evaluation : The compound has been used in the structure-based design and synthesis of potent inhibitors for specific proteins like p38α MAPK. This highlights its potential in therapeutic applications and drug design (Matthäus Getlik et al., 2012).
  • Microwave Assisted Synthesis and Pharmacological Activities : Derivatives of this compound have been synthesized and screened for various pharmacological activities such as anti-inflammatory and analgesic activities. Molecular docking studies were performed to predict possible binding modes, showing the compound's potential in drug development (M. Attimarad et al., 2017).
  • Antimicrobial Activities : Some derivatives have been tested for antimicrobial activity against various bacterial isolates, showcasing their potential in creating new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Industrial Applications and Material Science

  • Synthesis for Industrial Applications : The compound has been used in the synthesis of specific derivatives for industrial applications, indicating its potential in material science and industrial chemistry (S. Shafi et al., 2021).

properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-8-13-7(6-19-8)9(10(15)16)14-11(17)18-12(2,3)4/h6,9H,5H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKADKJXCKBGVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid

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